N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide
Description
N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide is a bicyclic sulfonamide-thiazole hybrid compound. Its structure features a 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a thiazole ring via a sulfonyl linker, with an acetamide substituent at the 2-position of the thiazole.
Properties
IUPAC Name |
N-[5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S2/c1-6(14)12-10-11-3-9(18-10)19(15,16)13-4-8-2-7(13)5-17-8/h3,7-8H,2,4-5H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVYGLYZJGSMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized analogues.
Scientific Research Applications
N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide and related pharmacopeial compounds (see and ):
Key Observations:
Bicyclic System Variations: The target compound’s bicyclo[2.2.1] system is smaller and more strained than the bicyclo[4.2.0] system in cephalosporin analogs. This may affect binding to bacterial penicillin-binding proteins (PBPs) or enzymatic stability .
Sulfonamide vs. Thioether Linkages: The sulfonyl group in the target compound contrasts with the thioether linkages in cephalosporins. Sulfonamides are known to enhance solubility and hydrogen-bonding capacity, which could improve pharmacokinetic profiles .
Thiazole Modifications :
- While the target compound retains a simple thiazole-acetamide motif, other analogs (e.g., peptide-thiazole hybrids) use thiazole moieties as hydrogen-bond acceptors or steric bulks for protease inhibition .
Functional Group Impact :
- The acetamide group in the target compound may mimic natural substrates of enzymes, similar to how β-lactam antibiotics mimic peptidoglycan precursors. However, the lack of a carboxylic acid group (common in β-lactams) reduces its likelihood of binding to zinc-dependent metalloenzymes .
Research Findings and Limitations
- Synthetic Challenges : The synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core requires specialized ring-closing methodologies, increasing production costs compared to simpler thiazole derivatives .
- Gaps in Data: No peer-reviewed studies directly evaluate the bioactivity, toxicity, or ADME (absorption, distribution, metabolism, excretion) properties of the target compound. Existing pharmacopeial data focus on structurally related antibiotics and protease inhibitors, limiting direct extrapolation .
Biological Activity
N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic framework that contributes to its biological activity. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: Approximately 335 g/mol
- Molecular Formula: C₁₃H₁₈N₂O₄S
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(5-(2-Oxa... | E. coli | TBD |
Anti-inflammatory Properties
The compound's thiazole moiety is known for its anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Study:
A study explored the anti-inflammatory effects of thiazole derivatives in a murine model of arthritis, showing a significant reduction in paw swelling and inflammatory markers when treated with these compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(5-(2-Oxa... The following aspects are critical:
- Bicyclic Structure: The azabicyclo framework enhances binding affinity to biological targets.
- Sulfonyl Group: This group may contribute to increased solubility and bioavailability.
- Thiazole Ring: Known for diverse biological activities, this ring enhances the compound's pharmacological profile.
Table 2: Summary of SAR Findings
| Structural Feature | Impact on Activity |
|---|---|
| Bicyclic Framework | Increases target binding |
| Sulfonyl Group | Enhances solubility |
| Thiazole Ring | Provides anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
